molecular formula C33H42N8O10S2 B10799730 H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH

H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH

Cat. No.: B10799730
M. Wt: 774.9 g/mol
InChI Key: ICSANXSPLDFBSA-FJAYLUQNSA-N
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Description

The compound H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH is a peptide consisting of the amino acids cysteine, tyrosine, phenylalanine, glutamine, and asparagine. Peptides like this one are often used in various scientific research fields due to their unique properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH: can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT.

    Substitution: The amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used to modify side chains under mild conditions.

Major Products

    Disulfide Bonds: Formed from the oxidation of cysteine residues.

    Modified Peptides: Resulting from substitution reactions on amino acid side chains.

Scientific Research Applications

H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The biological activity of H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH is primarily determined by its ability to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2: Another peptide with a similar sequence but different amino acids, affecting its biological activity.

    H-Cys(mal-NOTA-67Ga)-(Asp)6-A20FMDV2-NH2: A radiolabeled peptide used for imaging and diagnostic purposes.

Uniqueness

H-Cys(1)-DL-Tyr-DL-Phe-Gln-DL-Asn-Cys(1)-OH: is unique due to its specific sequence and the presence of both D- and L-amino acids. This configuration can influence its stability, binding properties, and resistance to enzymatic degradation, making it valuable for various research applications.

Properties

Molecular Formula

C33H42N8O10S2

Molecular Weight

774.9 g/mol

IUPAC Name

(4R,10S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid

InChI

InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22?,23?,24?,25-/m0/s1

InChI Key

ICSANXSPLDFBSA-FJAYLUQNSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N

Origin of Product

United States

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